molecular formula C15H17ClFN3O2 B2579531 2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2034225-04-0

2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide

Cat. No.: B2579531
CAS No.: 2034225-04-0
M. Wt: 325.77
InChI Key: TVEFSDVWEZFTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach involves the following steps:

    Preparation of 2-chloro-6-fluoroaniline: This can be achieved through the halogenation of aniline derivatives.

    Formation of 2-(2-chloro-6-fluorophenyl)acetic acid: This step involves the reaction of 2-chloro-6-fluoroaniline with chloroacetic acid under acidic conditions.

    Synthesis of the imidazole derivative: The imidazole ring is introduced through a reaction between ethylene glycol and imidazole in the presence of a suitable catalyst.

    Coupling reaction: The final step involves the coupling of 2-(2-chloro-6-fluorophenyl)acetic acid with the imidazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of antifungal and antibacterial agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide involves its interaction with specific molecular targets. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorophenylacetic acid
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
  • Succinic acid, 2-chloro-6-fluorophenyl dodec-9-yn-1-yl ester

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide is unique due to its combination of a halogenated aromatic ring and an imidazole moiety. This structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of both chloro and fluoro substituents enhances its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN3O2/c16-13-2-1-3-14(17)12(13)10-15(21)19-5-8-22-9-7-20-6-4-18-11-20/h1-4,6,11H,5,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEFSDVWEZFTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCCOCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.